![molecular formula C24H22N2O4 B12290680 (2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12290680.png)
(2S)-3-(3-aminophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-(3-aminofenil)-2-({[(9H-fluoren-9-il)metoxi]carbonil}amino)ácido propanoico es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo aminofenilo y un grupo protector fluorenilmetoxicarbonilo (Fmoc). La presencia de estos grupos funcionales lo convierte en un intermedio valioso en la síntesis orgánica y la investigación farmacéutica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2S)-3-(3-aminofenil)-2-({[(9H-fluoren-9-il)metoxi]carbonil}amino)ácido propanoico generalmente implica varios pasos, comenzando con precursores disponibles comercialmente. Un método común implica la protección del grupo amino con el grupo Fmoc, seguido de la introducción del grupo aminofenilo mediante una serie de reacciones de acoplamiento. Las condiciones de reacción a menudo requieren el uso de bases fuertes, como el hidruro de sodio, y reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) para facilitar la formación de enlaces amida.
Métodos de producción industrial
En un entorno industrial, la producción de (2S)-3-(3-aminofenil)-2-({[(9H-fluoren-9-il)metoxi]carbonil}amino)ácido propanoico puede implicar procesos de flujo continuo o por lotes a gran escala. Estos métodos están optimizados para un alto rendimiento y pureza, empleando a menudo sistemas automatizados para un control preciso de los parámetros de reacción. El uso de técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento (HPLC), asegura la eliminación de impurezas y subproductos.
Análisis De Reacciones Químicas
Tipos de reacciones
(2S)-3-(3-aminofenil)-2-({[(9H-fluoren-9-il)metoxi]carbonil}amino)ácido propanoico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo aminofenilo puede oxidarse para formar derivados nitro en condiciones específicas.
Reducción: Los derivados nitro pueden reducirse nuevamente al grupo amino utilizando agentes reductores como paladio sobre carbono (Pd / C) y gas hidrógeno.
Sustitución: El grupo Fmoc puede eliminarse en condiciones básicas, lo que permite una mayor funcionalización del grupo amino.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en medio ácido.
Reducción: Gas hidrógeno (H2) en presencia de Pd / C u otros catalizadores metálicos.
Sustitución: Piperidina u otras aminas secundarias en un solvente orgánico como la dimetilformamida (DMF).
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos del compuesto original, que pueden utilizarse posteriormente en vías sintéticas para el desarrollo de productos farmacéuticos y otros compuestos orgánicos.
Aplicaciones Científicas De Investigación
(2S)-3-(3-aminofenil)-2-({[(9H-fluoren-9-il)metoxi]carbonil}amino)ácido propanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se emplea en el estudio de las interacciones enzima-sustrato y las modificaciones de proteínas.
Medicina: Se investiga su potencial como bloque de construcción en el desarrollo de nuevos fármacos, particularmente aquellos dirigidos a enzimas o receptores específicos.
Industria: Se utiliza en la producción de materiales avanzados y polímeros con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de (2S)-3-(3-aminofenil)-2-({[(9H-fluoren-9-il)metoxi]carbonil}amino)ácido propanoico implica su interacción con objetivos moleculares como enzimas y receptores. La estructura del compuesto le permite unirse a los sitios activos, potencialmente inhibiendo o modificando la actividad de estos objetivos. Las vías involucradas pueden incluir transducción de señales, procesos metabólicos y síntesis de proteínas, dependiendo de la aplicación específica y el objetivo.
Comparación Con Compuestos Similares
Compuestos similares
- (2S)-3-(4-aminofenil)-2-({[(9H-fluoren-9-il)metoxi]carbonil}amino)ácido propanoico
- (2S)-3-(2-aminofenil)-2-({[(9H-fluoren-9-il)metoxi]carbonil}amino)ácido propanoico
Singularidad
La singularidad de (2S)-3-(3-aminofenil)-2-({[(9H-fluoren-9-il)metoxi]carbonil}amino)ácido propanoico radica en la posición del grupo aminofenilo, que puede influir significativamente en su reactividad e interacción con los objetivos moleculares. Este isomerismo posicional permite la exploración de diferentes actividades biológicas y aplicaciones sintéticas, lo que lo convierte en un compuesto versátil en la investigación y la industria.
Propiedades
Fórmula molecular |
C24H22N2O4 |
|---|---|
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
3-(3-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H22N2O4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28) |
Clave InChI |
ZNJZSLBSDBNOSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


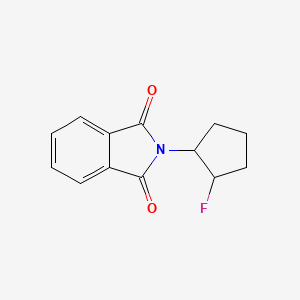
![Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)
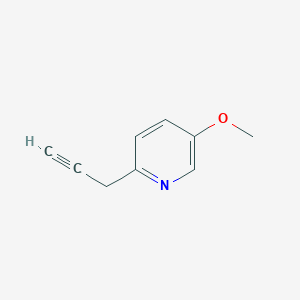
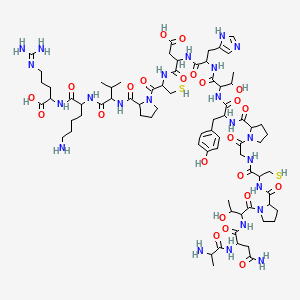
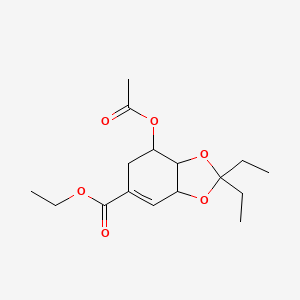
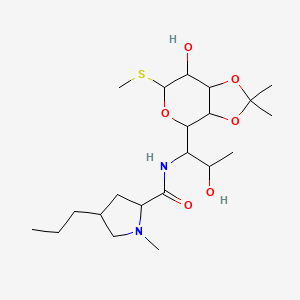
![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)
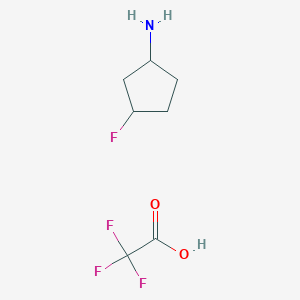
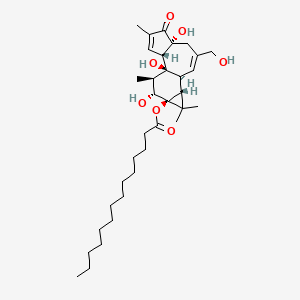
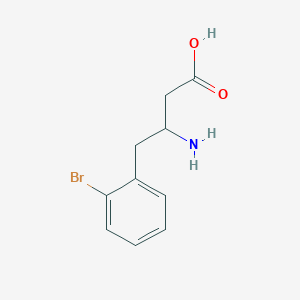
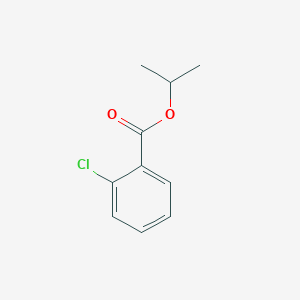
![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B12290697.png)
![[1S-(1alpha,2alpha,8beta,8abeta)]-2,3,8,8a-Tetrahydro-1,2,8-trihydroxy-5(1H)-indolizinone](/img/structure/B12290704.png)
![Methyl 7-[5-acetyloxy-2-(hydroxymethyl)-3-(oxan-2-yloxy)cyclopentyl]heptanoate](/img/structure/B12290709.png)
